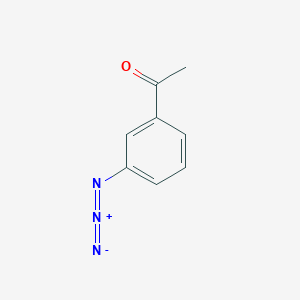

Ethanone, 1-(3-azidophenyl)-

Vue d'ensemble

Description

Electrochemical Characterization of Azo Dye Ethanone Derivatives

Description of Ethanone Azo Dyes Azo dyes represent a significant class of dyes due to their extensive range of colors, ease of synthesis, and cost-effectiveness. The environmental and economic sustainability of azo dyes has made them increasingly popular in various applications. The paper titled "Electrochemical characterization of azo dye (E)-1-(4-((4-(phenylamino)phenyl)diazenyl)phenyl)ethanone (DPA)" explores the electrochemical properties of a novel azo dye, providing insights into its behavior and potential applications in dye-sensitized devices .

Synthesis Analysis The synthesis of azo dyes often involves coupling reactions that are straightforward and utilize readily available starting materials. In the context of the provided papers, specific synthesis details are not given, but it is common for such dyes to be synthesized through diazotization followed by azo coupling reactions. The cyclization reaction of 2-azido-1-(2-hydroxyphenyl)ethanones with terminal alkynoates, as mentioned in one of the papers, is an example of the synthetic versatility of ethanone derivatives, leading to the formation of 2-aminobenzofuran-3(2H)-one derivatives .

Molecular Structure Analysis The molecular structure of azo dyes is crucial for their color and properties. The paper "Experimental and quantum chemical computational study of (E)-1-[5-(3,4-dimethylphenyldiazenyl)-2-hydroxyphenyl]ethanone" provides a comprehensive analysis of the molecular structure using IR spectroscopy and X-ray crystallography. Additionally, computational methods such as density functional theory were employed to predict the stable geometry and electronic properties of the molecule .

Chemical Reactions Analysis Azo dyes can undergo various chemical reactions, including electrochemical processes. The electrochemical behavior of the azo dye was investigated using techniques such as cyclic voltammetry, chronoamperometry, and square wave voltammetry. These studies are essential for understanding the redox properties of the dyes and their potential use in electronic devices . The cyclization reaction mentioned earlier also highlights the chemical reactivity of ethanone derivatives, leading to the formation of heterocyclic compounds .

Physical and Chemical Properties Analysis The physical and chemical properties of azo dyes are influenced by their molecular structure. The electrochemical study revealed the effect of scan rate and pH on the peak current and peak potential, providing insights into the dye's redox behavior. The diffusion constant and adsorption isotherms were determined, along with kinetic parameters such as the electron transfer rate constant and charge transfer coefficient . The computational study further explored the molecular electrostatic potential, frontier molecular orbitals, and thermodynamic properties, which are indicative of the dye's stability and reactivity .

Applications De Recherche Scientifique

Synthesis and Chemical Applications

- Ethanone, 1-(3-azidophenyl)-, and similar compounds are used in various chemical syntheses. For instance, 1-(2-azidophenyl)ethanone is utilized in the synthesis of quinoline derivatives under Vilsmeier conditions, contributing to the field of organic chemistry and pharmaceuticals (Amaresh & Perumal, 1998).

Thermal Decomposition Studies

- The thermal decomposition of ethanone derivatives, including 1-(2-azidophenyl)-1-ethanone, has been analyzed using various calorimetric techniques. This research is significant in understanding the intrinsic molecular reactivity of these compounds (Cardillo et al., 2010).

Applications in Biological Systems

- Compounds like 1-(2-hydroxyphenyl)ethanone, a relative of ethanone, 1-(3-azidophenyl)-, have been developed into fluorescent probes for detecting biological substances like hydrogen sulfide in cells, showcasing their potential in biomedical research (Fang et al., 2019).

Solid-Liquid Phase Equilibrium Research

- Research on the phase equilibrium of related compounds like 1-(3-nitrophenyl)ethanone provides insights into the physical properties of these substances, which is crucial for industrial applications and material science (Li et al., 2019).

Novel Synthesis Methods

- Innovative methods for synthesizing aminoquinolines from arylazidoketones, including 1-(2-azidophenyl)ethanone, have been explored, contributing to advancements in synthetic chemistry (Amaresh & Perumal, 1998).

Molecular Docking and Antimicrobial Studies

- Ethanone derivatives have been studied for their antimicrobial properties through molecular docking techniques, highlighting their potential use in developing new antimicrobial agents (Sri Satya, S. B. V., & Aiswariya, 2022).

Photophysical Property Investigation

- Studies on BODIPY derivatives starting from compounds like 1-(6-methoxynaphthalen-2-yl)ethanone have revealed their photophysical properties, which are important for applications in materials science and photonics (Jiang et al., 2015).

Orientations Futures

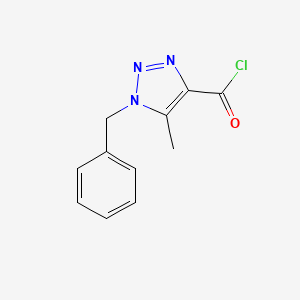

Ethanone, 1-(3-azidophenyl)- and its related compounds have potential applications in various fields of chemistry. For instance, a series of novel 1H-1,2,3-triazole analogs were synthesized via “Click” chemistry and evaluated for their carbonic anhydrase-II enzyme inhibitory activity . This suggests potential future directions in pharmaceutical applications.

Propriétés

IUPAC Name |

1-(3-azidophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c1-6(12)7-3-2-4-8(5-7)10-11-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HANPLRJJHYSJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40478885 | |

| Record name | Ethanone, 1-(3-azidophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethanone, 1-(3-azidophenyl)- | |

CAS RN |

70334-60-0 | |

| Record name | 1-(3-Azidophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70334-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(3-azidophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40478885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-azidophenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-Bromo-2-oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acid](/img/structure/B1280772.png)